molecular formula C22H26N2O3 B2902548 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide CAS No. 950464-44-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2902548
CAS No.: 950464-44-5
M. Wt: 366.461
InChI Key: GMKNEPMGKSWLBT-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a base.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the quinoline derivative with 4-methylphenoxyacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the butyl side chain.

    Reduction: Reduction reactions could target the carbonyl group in the quinoline core or the acetamide moiety.

    Substitution: Substitution reactions may occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide would depend on its specific biological target. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to a specific site on a protein, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline: The parent compound of the quinoline family.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-4-13-24-20-11-8-18(14-17(20)7-12-22(24)26)23-21(25)15-27-19-9-5-16(2)6-10-19/h5-6,8-11,14H,3-4,7,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKNEPMGKSWLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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